molecular formula C9H11ClN2O B1457539 5-Chloro-2-(cyclopropylmethoxy)pyridin-3-amine CAS No. 1509549-60-3

5-Chloro-2-(cyclopropylmethoxy)pyridin-3-amine

Cat. No. B1457539
CAS RN: 1509549-60-3
M. Wt: 198.65 g/mol
InChI Key: ADMIDSBIIQIYCY-UHFFFAOYSA-N
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Description

“5-Chloro-2-(cyclopropylmethoxy)pyridin-3-amine” is a chemical compound with the CAS Number: 1509549-60-3 . It has a molecular weight of 198.65 . The IUPAC name for this compound is 5-chloro-2-(cyclopropylmethoxy)pyridin-3-amine .


Molecular Structure Analysis

The InChI code for “5-Chloro-2-(cyclopropylmethoxy)pyridin-3-amine” is 1S/C9H11ClN2O/c10-7-3-8(11)9(12-4-7)13-5-6-1-2-6/h3-4,6H,1-2,5,11H2 .

Scientific Research Applications

Synthesis and Chemical Applications

  • Synthesis of Impurities in Roflumilast : A study described the synthesis of impurities related to pyridine derivatives, providing insights into chemical synthesis techniques and characterizations, which could be relevant to the synthesis and analysis of similar compounds like 5-Chloro-2-(cyclopropylmethoxy)pyridin-3-amine (Li Xing-yu, 2015).

  • Rearrangements during Aminations of Halopyridines : This research investigated the rearrangements in halopyridines, which could be analogous to reactions involving 5-Chloro-2-(cyclopropylmethoxy)pyridin-3-amine, shedding light on potential pathways and intermediates in its chemical transformations (M. Pieterse & H. J. Hertog, 2010).

  • Oxyfunctionalization Using Burkholderia sp. : A study focused on the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp., demonstrating an approach that could potentially apply to the functionalization of similar compounds for various scientific applications (J. Stankevičiūtė et al., 2016).

Catalysis and Material Science

  • Palladium-Catalyzed Aminations : Research on palladium-catalyzed aminations of polyhalopyridines highlights a method that could be applicable to the functionalization of pyridine derivatives, potentially including 5-Chloro-2-(cyclopropylmethoxy)pyridin-3-amine, for the synthesis of materials or in medicinal chemistry (Jianguo Ji, Tao Li, & W. Bunnelle, 2003).

Synthetic Applications in Medicinal Chemistry

  • Synthesis of Heterocyclic Compounds : Studies on the synthesis of new fused and binary pyridines, including those with halogenated-pyridine-carbonitriles, provide a framework for the development of novel compounds with potential applications in medicinal chemistry and drug discovery, which could be relevant for derivatives of 5-Chloro-2-(cyclopropylmethoxy)pyridin-3-amine (M. Waly et al., 2013).

properties

IUPAC Name

5-chloro-2-(cyclopropylmethoxy)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O/c10-7-3-8(11)9(12-4-7)13-5-6-1-2-6/h3-4,6H,1-2,5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADMIDSBIIQIYCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=C(C=N2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-(cyclopropylmethoxy)pyridin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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